TCO-PEG3-Maleimide, 90%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

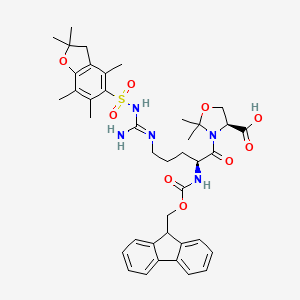

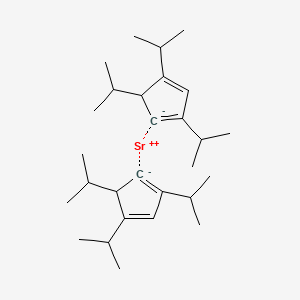

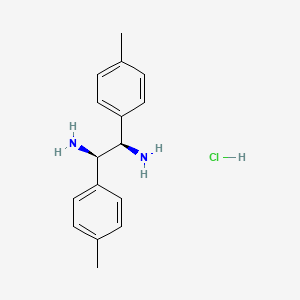

TCO-PEG3-Maleimide is a mid-length, sulfhydryl-reactive labeling reagent containing a 3-unit polyethylene glycol spacer arm for increased water-solubility . It is used in click chemistry and has the empirical formula C26H41N3O8 .

Molecular Structure Analysis

The molecular weight of TCO-PEG3-Maleimide is 523.62 . The SMILES string representation isO=C(NCCCOCCOCCOCCCNC(CCN1C(C=CC1=O)=O)=O)OC2CCC/C=C/CC2 . Chemical Reactions Analysis

TCO-PEG3-Maleimide is used in click chemistry reactions . It efficiently binds the trans-cyclooctene (TCO) moiety to thiol-containing molecules such as antibodies and cysteine-containing peptides . The reaction is biocompatible, chemoselective, and occurs efficiently under mild buffer conditions .Physical And Chemical Properties Analysis

TCO-PEG3-Maleimide is a liquid at room temperature . It is soluble in DCM, Chloroform, DMSO, and DMF . It is stable in aqueous buffered media for weeks at 4°C, pH 7.5 .Scientific Research Applications

Bioconjugation and Drug Delivery Systems

TCO-PEG3-Maleimide is extensively used in the preparation of bioconjugates, where it enables the attachment of therapeutic agents, proteins, or targeting ligands to drug delivery vehicles such as liposomes, nanoparticles, and polymers. This modification enhances the delivery system's specificity, stability, and bioavailability, making it highly applicable in targeted therapy.

For instance, the study by Visser et al. (2004) discusses the use of maleimide groups on the distal end of PEG for coupling homing devices like antibodies to liposomes for targeted drug delivery, emphasizing the importance of maintaining the activity of metal-containing homing devices during the coupling process to ensure the targeting efficiency of the liposomes [Visser et al., 2004].

Surface Modification and Functionalization

TCO-PEG3-Maleimide is also used for the surface modification and functionalization of various materials to enhance their interaction with biological systems. By attaching maleimide-terminated PEG chains to surfaces, researchers can improve the biocompatibility and mucoadhesion of materials, making them more suitable for biomedical applications such as tissue engineering and biosensing.

A study by Shtenberg et al. (2017) demonstrates the use of maleimide-terminated PEG to modify alginate, significantly improving its mucoadhesion properties, which is crucial for developing effective drug carriers with enhanced retention times [Shtenberg et al., 2017].

Protein and Peptide Modification

TCO-PEG3-Maleimide is instrumental in the selective modification of proteins and peptides, allowing for the site-specific attachment of PEG chains or other functional groups to cysteine residues. This modification can improve the solubility, stability, and circulating half-life of therapeutic proteins and peptides.

For example, Bays et al. (2009) discuss the synthesis of maleimide end-functionalized polymers for site-selective conjugation to proteins, highlighting the application in improving the properties of biologically active molecules through PEGylation [Bays et al., 2009].

Enhancing Biomaterials' Properties

TCO-PEG3-Maleimide contributes to the development of biomaterials with tailored properties for specific applications. By incorporating maleimide-functionalized PEG into biomaterials, researchers can create hydrogels, adhesives, and coatings with controlled degradation, mechanical properties, and bioactivity.

Matsumoto et al. (2016) present an example of using chitosan conjugated with maleimide to create an in situ injectable adhesive gel, demonstrating the versatility of maleimide-functionalized compounds in engineering advanced biomaterials [Matsumoto et al., 2016].

Mechanism of Action

Target of Action

TCO-PEG3-Maleimide is primarily targeted towards thiol-containing molecules , such as antibodies and cysteine-containing peptides . These targets play a crucial role in various biological processes, including immune response (antibodies) and protein structure and function (cysteine-containing peptides).

Mode of Action

The compound works by efficiently incorporating a trans-cyclooctene (TCO) moiety onto its targets . The maleimide group in TCO-PEG3-Maleimide specifically and efficiently reacts with reduced thiols (sulfhydryl groups, –SH) at pH 6.5 to 7.5, forming stable thioether bonds .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer arm in the compound imparts water solubility, which could potentially enhance its bioavailability .

Result of Action

The primary result of TCO-PEG3-Maleimide’s action is the efficient incorporation of the TCO moiety onto thiol-containing molecules . This modification can influence the function of the target molecules, potentially altering their interactions and activities within biological systems.

Action Environment

The action of TCO-PEG3-Maleimide is influenced by environmental factors such as pH and temperature. The maleimide group specifically reacts with reduced thiols at a pH range of 6.5 to 7.5 . Additionally, the TCO functional group remains stable in aqueous buffered media for weeks at 4°C, pH 7.5 , suggesting that the compound’s action, efficacy, and stability are influenced by these environmental conditions.

properties

IUPAC Name |

(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O7/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIKPSAVVIEPBK-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)

![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)

![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)

![tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6286667.png)